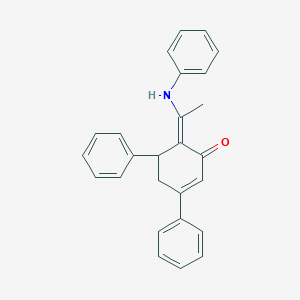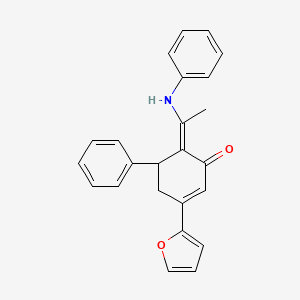
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide
描述
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用机制
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) in immune cells. This binding activates a signaling pathway that leads to the production of interferons and other immune system molecules. These molecules then signal other immune cells to attack cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other immune system molecules, as well as to activate immune cells such as T cells and natural killer cells. 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has also been shown to increase blood flow to tumors, which may help to increase the effectiveness of other cancer treatments.
实验室实验的优点和局限性
One advantage of 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. This makes it a valuable tool for studying the immune system and developing new cancer treatments. However, 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, its anti-tumor activity is highly dependent on the immune system, which can make it difficult to study in cell culture or animal models that do not have a functional immune system.
未来方向
There are a number of future directions for 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide research. One area of interest is developing new formulations of 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide that can be more easily administered to patients. Another area of interest is identifying biomarkers that can predict which patients are most likely to respond to 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide treatment. Additionally, there is ongoing research into the use of 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is interest in using 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide to treat other diseases that involve immune dysfunction, such as autoimmune disorders and viral infections.
Conclusion:
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide is a small molecule that has been extensively studied for its potential use in cancer treatment. It works by activating the immune system to attack cancer cells, and it has been shown to be particularly effective when combined with other cancer treatments such as chemotherapy and radiation therapy. 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has a number of advantages and limitations for lab experiments, and there are a number of future directions for 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide research. Overall, 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide is a promising molecule that has the potential to improve cancer treatment and other diseases involving immune dysfunction.
科学研究应用
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide works by activating the immune system to attack cancer cells, and it has been shown to be particularly effective when combined with other cancer treatments such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-8-4-5-9(2)11(6-8)18-15(20)13-10(3)7-12(16)19-14(13)17/h4-7H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWBOFMOSTZXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(C=C2C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(3-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4297688.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B4297698.png)
![N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4297703.png)
![ethyl 5-({[(3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B4297716.png)
![3-[(benzylamino)sulfonyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B4297722.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B4297727.png)


![8-chloro-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297758.png)
![2-(4-ethoxy-3-hydroxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2,4,6-trimethoxybenzyl)acetamide](/img/structure/B4297764.png)

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]dibutanamide](/img/structure/B4297776.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B4297782.png)